molecular formula C11H10N2O2 B14628217 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- CAS No. 55876-76-1

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl-

Cat. No.: B14628217
CAS No.: 55876-76-1
M. Wt: 202.21 g/mol
InChI Key: HNOBOJLEZMMGRG-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is a heterocyclic compound with a unique structure that includes a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrrolidone ring. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process also focuses on minimizing waste and ensuring environmental safety .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyrrolidone ring .

Scientific Research Applications

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 1,5-dihydro-4-(hydroxymethyl)-5-imino-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55876-76-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(hydroxymethyl)-5-imino-1-phenylpyrrol-2-one

InChI

InChI=1S/C11H10N2O2/c12-11-8(7-14)6-10(15)13(11)9-4-2-1-3-5-9/h1-6,12,14H,7H2

InChI Key

HNOBOJLEZMMGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=N)CO

Origin of Product

United States

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